molecular formula C7H6N2O2S2 B10844479 4-Thiocyanato-benzenesulfonamide

4-Thiocyanato-benzenesulfonamide

Cat. No.: B10844479
M. Wt: 214.3 g/mol
InChI Key: JAOXYZVWRQDPGB-UHFFFAOYSA-N
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Description

4-Thiocyanato-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group at the para position and a thiocyanate (-SCN) group at the fourth position.

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

(4-sulfamoylphenyl) thiocyanate

InChI

InChI=1S/C7H6N2O2S2/c8-5-12-6-1-3-7(4-2-6)13(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

JAOXYZVWRQDPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC#N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Cyanogen Chloride

A widely documented approach involves the reaction of benzenesulfonamide derivatives with cyanogen chloride (ClCN) in the presence of a base. This method, adapted from thiocyanate synthesis protocols for alkyl mercaptans, can be modified for aromatic sulfonamides. For example, in a benzene solvent system, benzenesulfonamide reacts with ClCN under alkaline conditions (e.g., NaOH or KOH) to yield 4-thiocyanato-benzenesulfonamide.

Reaction Conditions

  • Solvent: Benzene or dichloromethane (DCM)

  • Base: NaOH (2.0–3.0 equiv)

  • Temperature: 0–25°C

  • Time: 1–3 hours

Yields typically range from 12% to 75%, depending on the substituents and base strength. For instance, tert-butyl derivatives achieve higher yields (75%) due to steric stabilization of intermediates.

Metal-Mediated Thiocyanation

Transition-metal catalysts, such as copper iodide, facilitate thiocyanation under milder conditions. A method inspired by the synthesis of 2-thiocyanate indolines employs CuI (0.2 equiv) and cesium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 80°C. While this approach is less common for benzenesulfonamides, preliminary studies suggest that substituting the indoline substrate with 4-amino-benzenesulfonamide could yield the target compound.

Key Parameters

  • Catalyst: CuI (10–20 mol%)

  • Base: Cs₂CO₃

  • Solvent: THF

  • Temperature: 80°C

  • Time: 24 hours

Oxidative Thiocyanation

Recent advances utilize oxidizing agents to introduce the thiocyanate group. For example, N-thiocyanato-dibenzenesulfonimide, a reagent derived from N-(phenylsulfonyl)-benzenesulfonamide and tert-butyl hypochlorite, serves as a thiocyanating agent. This method avoids direct handling of toxic ClCN and proceeds at room temperature in methanol.

Procedure

  • React N-(phenylsulfonyl)-benzenesulfonamide with tert-butyl hypochlorite (1.1 equiv) in methanol.

  • Stir for 5 minutes at 25°C.

  • Isolate the product via filtration and recrystallization.

Yield: ~65–70%.

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing solvent recovery, reagent costs, and waste management. Patent data reveals that continuous-flow systems improve efficiency for thiocyanate synthesis. Key adaptations include:

  • Solvent Recycling: Benzene or DCM is recovered via distillation.

  • Catalyst Reuse: Copper-based catalysts are filtered and reactivated.

  • Byproduct Management: Di-alkyl sulfides, common byproducts, are separated via fractional distillation.

Reaction Mechanism and Kinetic Analysis

The thiocyanation of benzenesulfonamide proceeds through a two-step mechanism:

  • Deprotonation: The sulfonamide nitrogen is deprotonated by a base (e.g., NaOH), forming a nucleophilic amide ion.
    RSO2NH2+NaOHRSO2NHNa++H2O\text{RSO}_2\text{NH}_2 + \text{NaOH} \rightarrow \text{RSO}_2\text{NH}^- \text{Na}^+ + \text{H}_2\text{O}

  • Electrophilic Attack: The amide ion attacks the electrophilic carbon in cyanogen chloride or a thiocyanating reagent.
    RSO2NH+ClCNRSO2NHSCN+Cl\text{RSO}_2\text{NH}^- + \text{ClCN} \rightarrow \text{RSO}_2\text{NHSCN} + \text{Cl}^-

Kinetic Studies

  • Rate-limiting step: Deprotonation (activation energy ≈ 45 kJ/mol).

  • Side reactions: Competing hydrolysis of ClCN to HCN is mitigated by maintaining pH > 10.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (benzene, toluene) favor higher purity but lower yields.

Temperature Control

Exothermic reactions require cooling to 0–10°C during reagent addition. Elevated temperatures (80°C) are tolerated in metal-catalyzed routes.

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (25:1) effectively separates thiocyanato derivatives.

  • Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >95% purity.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Cyanogen Chloride12–75%85–90%ModerateLow
Metal-Catalyzed20–40%80–85%LowHigh
Oxidative65–70%95%HighModerate

Key Takeaways

  • The cyanogen chloride method is cost-effective but requires stringent safety protocols.

  • Oxidative thiocyanation offers superior purity and scalability, ideal for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Thiocyanato-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like DCM or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation reactions can produce sulfonic acids or other oxidized species .

Scientific Research Applications

4-Thiocyanato-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiocyanato-benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Thiocyanato-benzenesulfonamide with structurally analogous sulfonamide derivatives, focusing on substituent effects, target interactions, and referenced studies:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituent(s) Key Structural Features Target/Application Reference ID
This compound -SCN, -SO₂NH₂ (para) Thiocyanate group enhances electronegativity Carbonic Anhydrase II (CA-II)
4-Nitro-benzenesulfonamide -NO₂, -SO₂NH₂ (para) Nitro group increases acidity Enzyme inhibition studies
4-nitrophenyl-difluoromethanesulfonamide -CF₂SO₂NH₂, -NO₂ (para) Difluoromethyl improves metabolic stability Probable CA-II inhibitor
4-Sulfonamide-[1-(4-Aminobutane)]Benzamide -SO₂NH₂, aminobutane chain Extended alkyl chain for membrane permeability Antibacterial agents

Key Findings:

Electronic Effects: The thiocyanate (-SCN) group in this compound introduces a strong electronegative effect, which may enhance binding to zinc-containing active sites in CA-II compared to the nitro (-NO₂) group in 4-Nitro-benzenesulfonamide . Difluoromethanesulfonamide derivatives (e.g., entry ) exhibit improved metabolic stability due to fluorine’s electron-withdrawing properties, a feature absent in the thiocyanato analog.

Biological Activity: While this compound is linked to CA-II inhibition , 4-Nitro-benzenesulfonamide () has broader applications in enzyme inhibition studies due to its well-documented reactivity. The aminobutane-modified derivative () demonstrates enhanced cellular uptake, making it more suitable for antibacterial applications.

Synthetic Accessibility :

  • Thiocyanato derivatives require specialized reagents (e.g., KSCN) for substitution, whereas nitro groups are typically introduced via nitration—a more straightforward process .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-thiocyanato-benzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution of benzenesulfonamide derivatives using thiocyanate salts (e.g., NH4_4SCN or KSCN) under controlled pH and temperature. Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF or acetonitrile) and catalyst use (e.g., triethylamine) to enhance yield. Characterize intermediates via 1^1H/13^13C NMR and FTIR to confirm functional group incorporation .
  • Data Validation : Compare melting points and spectroscopic data with literature values (e.g., PubChem entries) to verify purity .

Q. How can researchers reliably characterize the crystal structure of this compound derivatives?

  • Experimental Design : Use single-crystal X-ray diffraction (XRD) with SHELXL for refinement. Employ SHELXS for structure solution, ensuring data resolution ≤ 0.8 Å. Validate hydrogen bonding and π-π stacking interactions using PLATON or OLEX2 .
  • Common Pitfalls : Address twinning or disorder in crystals by adjusting recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

  • Protocol : Conduct antimicrobial susceptibility testing (MIC/MBC assays) against Gram-positive/negative strains. For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., sulfamethoxazole) and validate via triplicate experiments .
  • Data Interpretation : Apply ANOVA to assess significance (p < 0.05) and calculate IC50_{50} values using nonlinear regression models .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound analogs?

  • Strategy : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra. Compare experimental vs. theoretical results to identify misassignments (e.g., thiocyanate vs. sulfonamide vibrational modes). Use Gaussian or ORCA software .
  • Case Study : In a 2022 study, DFT revealed a 15 cm1^{-1} shift in SCN stretching frequencies due to solvent polarity, resolving conflicting FTIR interpretations .

Q. What experimental designs validate the hypothesized mechanism of action for this compound in enzyme inhibition?

  • Approach : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Pair with molecular docking (AutoDock Vina) to map binding interactions in carbonic anhydrase or dihydropteroate synthase active sites .
  • Contradiction Management : If enzymatic IC50_{50} conflicts with docking scores, re-evaluate protonation states (e.g., using PROPKA) or solvation effects in simulations .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducibility?

  • Quality Control : Implement DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, stoichiometry). Use HPLC-PDA to track impurities (>98% purity threshold). Document deviations via electronic lab notebooks (e.g., LabArchives) .
  • Statistical Tools : Apply principal component analysis (PCA) to correlate synthetic conditions with yield/purity trends .

Methodological Resources

  • Structural Analysis : SHELX suite for crystallography ; Mercury for visualization.
  • Computational Chemistry : Gaussian 16 for DFT ; PyMOL for docking visualization .
  • Data Reproducibility : FAIR principles for open data management ; PRIDE repository for spectral datasets .

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